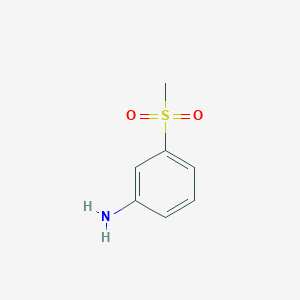

3-(Methylsulfonyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNPJRQKQLLRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60330234 | |

| Record name | 3-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35216-39-8 | |

| Record name | 3-(methylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60330234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylsulphonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Methylsulfonyl)aniline synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(Methylsulfonyl)aniline

Abstract

This compound is a pivotal building block in contemporary medicinal chemistry and materials science, valued for its unique electronic and structural properties. Its incorporation into molecular scaffolds is a key strategy in the development of various therapeutic agents, notably kinase inhibitors.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into two core, field-proven methodologies: the reduction of a nitroaromatic precursor and the oxidation of a thioether intermediate. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, validated protocols to ensure reproducibility and safety.

Introduction: The Significance of this compound

This compound, also known as 3-aminophenyl methyl sulfone, is an aromatic amine featuring a strongly electron-withdrawing methylsulfonyl group at the meta position. This substitution pattern imparts specific physicochemical properties, including modulated basicity of the aniline nitrogen and the capacity for strong hydrogen bonding, which are highly desirable in drug design for optimizing target binding and pharmacokinetic profiles.

Key Properties:

-

Molecular Formula: C₇H₉NO₂S[1]

-

Molecular Weight: 171.22 g/mol [1]

-

Appearance: Light red to brown solid[1]

-

Melting Point: 72 °C[1]

The strategic importance of this molecule necessitates robust and scalable synthetic routes. This document outlines the most reliable and scientifically sound pathways for its preparation.

Pathway I: The Nitroaromatic Reduction Route

This is arguably the most fundamental and widely employed approach for synthesizing substituted anilines. The strategy involves the introduction of the required functional groups onto a benzene ring, followed by the chemical reduction of a nitro group to the target amine functionality in the final step. This pathway offers high yields and utilizes well-understood, scalable chemical transformations.

Logical Workflow: Nitroaromatic Reduction

The synthesis begins with nitrobenzene, which undergoes electrophilic aromatic substitution to install a sulfur-based functional group. This is subsequently converted to the methyl sulfone, and the nitro group is reduced to furnish the final product.

Caption: Workflow for the Nitroaromatic Reduction Pathway.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

The initial step is a classic electrophilic aromatic substitution. Nitrobenzene is treated with an excess of chlorosulfonic acid. The nitro group is a powerful deactivating group and a meta-director, ensuring the incoming chlorosulfonyl group adds at the C-3 position.

-

Causality: Using a significant excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.[2] The subsequent addition of thionyl chloride helps to convert any remaining sulfonic acid to the desired sulfonyl chloride, maximizing the yield.[2] The reaction is performed at an elevated temperature to overcome the deactivation of the ring by the nitro group.

Experimental Protocol:

-

To a flask equipped with a stirrer and dropping funnel, add 4.4 molar equivalents of chlorosulfonic acid.[2]

-

Heat the acid to 112 °C.

-

Add 1.0 molar equivalent of nitrobenzene dropwise over 4 hours, maintaining the temperature.[2]

-

Stir the mixture at 112 °C for an additional 4 hours.[2]

-

Cool the reaction to 70 °C and add 0.92 molar equivalents of thionyl chloride dropwise over 2 hours.[2]

-

Stir until gas evolution ceases, indicating the reaction is complete.

-

Carefully pour the cooled reaction mixture onto ice-water to precipitate the product.[2]

-

Filter the solid product and wash with water, followed by a dilute sodium bicarbonate solution to neutralize residual acid, affording 3-nitrobenzenesulfonyl chloride.[2] A yield of approximately 96% can be expected.[2]

Step 2: Conversion to Methyl 3-Nitrophenyl Sulfone

This transformation involves a two-step sequence: reduction of the sulfonyl chloride to a sulfinate salt, followed by methylation.

-

Causality: The sulfonyl chloride is first reduced to the more nucleophilic sulfinate anion. Sodium sulfite is a common and effective reagent for this purpose. The resulting sulfinate can then act as a nucleophile, displacing a halide from a methylating agent like methyl iodide in a standard Sₙ2 reaction to form the stable methyl sulfone.

Experimental Protocol:

-

Suspend 3-nitrobenzenesulfonyl chloride in an aqueous solution of sodium sulfite.

-

Heat the mixture to facilitate the reduction to sodium 3-nitrobenzenesulfinate.

-

After cooling, add a suitable solvent (e.g., DMF or acetone) and 1.0-1.2 molar equivalents of a methylating agent (e.g., methyl iodide or dimethyl sulfate).

-

Stir the reaction at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the sulfinate.

-

Precipitate the product by adding the reaction mixture to water. Filter and wash the solid to obtain Methyl 3-nitrophenyl sulfone.

Step 3: Reduction of the Nitro Group to this compound

The final step is the selective reduction of the aromatic nitro group to an amine. This is a robust and high-yielding transformation with several validated methods.

-

Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) is a very clean method that often provides high yields with simple workup procedures involving filtration of the catalyst.[3] An alternative, particularly for larger scales where high-pressure hydrogenation may be less convenient, is the use of a metal in acidic media, such as iron powder in acetic acid.[4][5] The iron is oxidized while the nitro group is reduced, and the acidic medium facilitates the reaction and helps to dissolve the starting material.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve Methyl 3-nitrophenyl sulfone in a suitable solvent such as methanol or ethanol.[3]

-

Add a catalytic amount of 10% Palladium on Carbon (typically 5-10% by weight of the substrate).[3]

-

Subject the mixture to a hydrogen atmosphere (from balloon pressure to 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or the cessation of hydrogen uptake.

-

Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[3]

-

Evaporate the solvent under reduced pressure to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[3]

Pathway II: The Thioether Oxidation Route

An alternative and highly efficient pathway begins with a precursor that already contains the amino group and a sulfur atom in a lower oxidation state (a thioether). The synthesis is completed by oxidizing the thioether to the target sulfone. This route is often more atom-economical if the starting thioaniline is readily available.

Logical Workflow: Thioether Oxidation

This pathway is more direct, involving a single, high-yielding oxidation step.

Caption: Workflow for the Thioether Oxidation Pathway.

Step 1: Oxidation of 3-(Methylthio)aniline

3-(Methylthio)aniline is a known raw material for the production of this compound.[1] The core of this pathway is the oxidation of the methylthio (-SMe) group to the methylsulfonyl (-SO₂Me) group.

-

Causality: This oxidation requires a strong but controlled oxidizing agent. Hydrogen peroxide (H₂O₂) in a solvent like acetic acid is a common and cost-effective choice. The reaction proceeds through a sulfoxide intermediate, which is then further oxidized to the sulfone. The use of two or more equivalents of the oxidizing agent ensures the reaction goes to completion. Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used and are often cleaner, though more expensive.

Experimental Protocol:

-

Dissolve 1.0 molar equivalent of 3-(methylthio)aniline in glacial acetic acid.

-

Cool the solution in an ice bath to manage the exothermicity of the reaction.

-

Slowly add 2.2-2.5 molar equivalents of 30% hydrogen peroxide dropwise, keeping the internal temperature below 20-25 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis shows the absence of starting material and the intermediate sulfoxide.

-

Carefully quench the reaction by pouring it into a cold aqueous solution of sodium bisulfite to destroy any excess peroxide.

-

Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide, which will precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

Comparative Data Summary

For ease of comparison, the key parameters for the primary steps of each pathway are summarized below.

| Parameter | Pathway I - Step 3 (Reduction) | Pathway II - Step 1 (Oxidation) |

| Starting Material | Methyl 3-nitrophenyl sulfone | 3-(Methylthio)aniline |

| Key Reagent(s) | H₂, Pd/C or Fe, CH₃COOH | H₂O₂, CH₃COOH or m-CPBA |

| Solvent | Methanol / Ethanol | Acetic Acid / Dichloromethane |

| Temperature | Room Temperature | 0 °C to Room Temperature |

| Typical Reaction Time | 2-12 hours | 4-16 hours |

| Workup | Catalyst filtration, evaporation | Quenching, neutralization, filtration |

| Typical Yield | >90% | >85% |

| Key Advantage | Well-established, reliable reduction | High atom economy, fewer steps |

Conclusion

Both the nitroaromatic reduction and thioether oxidation routes represent viable and robust methods for the synthesis of this compound. The choice between them often depends on the availability and cost of the starting materials. The reduction pathway, while longer, is built upon a foundation of highly predictable and scalable chemical reactions. The oxidation pathway is more concise and atom-economical, making it an attractive option if 3-(methylthio)aniline is a readily accessible precursor. Both methods, when executed with care, provide high yields of this valuable chemical intermediate, paving the way for its application in the discovery and development of new chemical entities.

References

- Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Science Publishing.

- Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Unpublished.

- Proposed reduction mechanism of the 3-nitrobenzenesulfonyl chloride...

- This compound | 35216-39-8. ChemicalBook.

- KR910003640B1 - Method for preparing 3-amino methanesulfonanilide.

- 3-[(Phenylsulfonyl)methyl]aniline hydrochloride.

- Synthesis routes of 4-(Methylsulfonyl)aniline. Benchchem.

- Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com.

Sources

Introduction: The Strategic Importance of 3-(Methylsulfonyl)aniline in Modern Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Methylsulfonyl)aniline

This compound is more than a mere chemical intermediate; it is a versatile scaffold of significant interest to medicinal chemists and drug development professionals. Its structure, featuring an aniline core functionalized with a meta-positioned methylsulfonyl group, presents a unique electronic and steric profile. The methylsulfonyl moiety, a known pharmacophore, often imparts desirable properties such as increased solubility and metabolic stability, and can be crucial for achieving selectivity for biological targets like the COX-2 enzyme.[1][2] However, the aniline portion, while a cornerstone in drug design, can also introduce challenges related to metabolic instability and potential toxicity.[3][4]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers and scientists, offering not just data, but also the underlying causality behind experimental choices and the practical implications of each property in a drug development context. By understanding these foundational characteristics, professionals can better harness this molecule's potential while mitigating its inherent risks.

Core Molecular and Physical Identifiers

A precise understanding of a compound begins with its fundamental identifiers and physical state. These data points are the foundation for all subsequent experimental and computational work.

| Property | Value | Source |

| CAS Number | 35216-39-8 | [5][6][7] |

| Molecular Formula | C₇H₉NO₂S | [5][6][8] |

| Molecular Weight | 171.22 g/mol | [5][6][8] |

| Appearance | Light red to brown solid | [5][8] |

| Synonyms | m-(Methylsulfonyl)aniline, 3-Aminophenyl methyl sulfone, 3-(Methylsulphonyl)aniline | [6][8] |

The solid-state nature of this compound at room temperature dictates that it must be dissolved for use in most synthetic reactions and biological assays, making solubility a critical parameter.

Key Physicochemical Properties: Data and Implications

The interplay of a molecule's properties governs its behavior from the reaction flask to its final biological target. The data presented here are pivotal for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

| Physicochemical Parameter | Value | Significance in Drug Development |

| Melting Point | 72 °C | Indicates purity and the strength of intermolecular forces in the crystal lattice.[5][6][8] |

| Boiling Point | 165-170 °C (at 0.3 Torr) | Relevant for purification by vacuum distillation, though less common for a solid of this nature.[5][6][8] |

| Density (Predicted) | 1.282 ± 0.06 g/cm³ | Useful for process chemistry calculations, such as reactor volume and solvent requirements.[5][6][8] |

| pKa (Predicted) | 2.66 ± 0.10 | The low pKa of the anilinium ion is due to the strong electron-withdrawing effect of the sulfonyl group. This indicates the amino group is a weak base, which influences its ionization state in physiological pH ranges and its ability to form salt bridges with protein targets.[5][6][8] |

| LogP (Octanol/Water) | Data not available | While no experimental value is cited for this specific isomer, related compounds like 4-(Methylsulfonyl)aniline have a LogP of 0.67.[9] This suggests moderate lipophilicity, a key factor in cell membrane permeability. |

Solubility Profile

-

Aqueous Solubility: Limited, but likely enhanced by the hydrophilic sulfonyl group compared to simpler anilines.[1] Solubility will be pH-dependent due to the basicity of the amino group.[10]

-

Organic Solvent Solubility: Generally expected to be soluble in polar organic solvents like ethanol, methanol, and DCM, which can interact with its polar moieties.[10][11]

The following diagram illustrates the logical workflow for determining aqueous solubility, a critical experiment for any drug candidate.

Caption: Standard experimental workflow for determining equilibrium aqueous solubility.

Spectroscopic Characterization

Spectroscopic data provides the definitive structural fingerprint of a molecule. The following data is crucial for reaction monitoring and quality control.

-

¹H NMR (500 MHz, CDCl₃): δ 7.30 (t, J = 7.8 Hz, 1H), 7.24 (dt, J = 1.1, 7.7 Hz, 1H), 7.21 (t, J = 2.1 Hz, 1H), 6.89 (ddd, J = 0.8, 2.3, 8.0 Hz, 1H), 3.03 (s, 3H).[5][8]

-

Expert Interpretation: The singlet at 3.03 ppm corresponds to the three protons of the methylsulfonyl group. The complex signals between 6.89 and 7.30 ppm are characteristic of the four protons on the asymmetrically substituted benzene ring.

-

-

¹³C NMR (126 MHz, CDCl₃): δ 147.69, 141.16, 130.30, 119.72, 116.37, 112.69, 44.40.[5][8]

-

Expert Interpretation: The peak at 44.40 ppm is the methyl carbon of the sulfonyl group. The six signals between 112.69 and 147.69 ppm represent the six distinct carbons of the aromatic ring.

-

-

Mass Spectrometry (LC-MS): [M+H]⁺ Calculated: 172; Measured: 172.[5][8]

-

Expert Interpretation: The measured mass confirms the molecular weight of the protonated species, providing strong evidence of the compound's identity.

-

Protocol: Acquiring High-Quality NMR Data

Trustworthy structural confirmation relies on a robust and reproducible protocol.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its residual proton peak (δ ≈ 7.26 ppm) provides a convenient internal reference.[12]

-

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer (e.g., a 500 MHz instrument).[5]

-

Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent and perform automated tuning and shimming procedures to maximize magnetic field homogeneity.

-

Causality: Proper shimming is critical for achieving sharp peaks and high resolution, which is necessary to resolve the complex splitting patterns of the aromatic protons.

-

-

Acquisition: Acquire the ¹H spectrum using standard parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm.

Synthesis, Reactivity, and Stability

Understanding how a molecule is synthesized and how it behaves chemically is fundamental to its application.

Synthesis Pathway

This compound can be efficiently prepared via the oxidation of its thioether precursor, 3-(methylthio)aniline.[5][8]

Caption: Oxidation of 3-(methylthio)aniline to the target sulfone.

Protocol: Laboratory-Scale Synthesis

This protocol is based on a general procedure found in the literature.[5][8]

-

Catalyst Preparation: In a suitable flask, add sodium tungstate (Na₂WO₄, 0.067 g), one drop of acetic acid, and 5 mL of water. Heat the mixture to 65 °C.

-

Causality: Sodium tungstate serves as a catalyst, forming a peroxotungstate species in the presence of H₂O₂ which is the active oxidant.

-

-

Addition of Starting Material: Add 3-(methylthio)aniline (500 mg, 3.59 mmol) to the heated catalyst solution.

-

Oxidation: Slowly add hydrogen peroxide (H₂O₂, 1.1 mL, 10.77 mmol) dropwise to the reaction mixture.

-

Causality: Dropwise addition is a safety measure to control the exothermic reaction between the peroxide and the thioether.

-

-

Reaction: Stir the mixture at 65 °C for 1.5 hours, monitoring completion by a suitable method (e.g., TLC or LC-MS).

-

Workup (Acid/Base Extraction): a. Cool the reaction to room temperature. b. Add 1N HCl (80 mL) and dichloromethane (DCM, 50 mL) to extract the product into the aqueous layer as its protonated ammonium salt, separating it from non-basic impurities. c. Separate the layers and wash the aqueous phase with fresh DCM. d. Basify the aqueous phase with 25% NaOH solution to deprotonate the aniline, making it soluble in the organic phase. e. Extract the free aniline product into DCM multiple times.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the final product.[5][8]

Chemical Stability and Reactivity

-

Stability: The compound should be stored in a dark place under an inert atmosphere at room temperature to prevent potential degradation.[5][6][8] While specific reactivity data is limited, anilines can be sensitive to light and air, leading to oxidative discoloration.[13][14]

-

Reactivity: The aniline functional group is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. The methylsulfonyl group is a strong deactivating, meta-directing group for electrophilic aromatic substitution, making the positions ortho and para to the amino group the most reactive sites.

Applications and Context in Drug Development

The primary value of this compound lies in its role as a building block for advanced pharmaceutical agents.

-

Kinase Inhibitors: It is explicitly used in the preparation of substituted pyrazolopyrimidines, which have been investigated as inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4), a key target in inflammatory disease pathways.[5][6][8]

-

Anti-Inflammatory Agents: The broader 4-(methylsulfonyl)aniline pharmacophore is a well-established component of selective COX-2 inhibitors (e.g., celecoxib).[2] By extension, the 3-isomer serves as a valuable scaffold for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved selectivity and safety profiles.[15][16]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure researcher safety.

-

GHS Hazard Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[13][18] Use only in a well-ventilated area or chemical fume hood.[19]

-

Storage: Store in a tightly closed container in a dry, well-ventilated, and secured area.[13][17]

-

First Aid:

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a pre-functionalized core for the synthesis of targeted therapeutics. Its physicochemical properties—moderate polarity, weak basicity, and defined solid-state characteristics—present a clear profile for synthetic and formulation chemists. While its aniline nature necessitates careful consideration of potential metabolic liabilities, its utility in crafting potent kinase inhibitors and anti-inflammatory agents is well-documented. This guide provides the foundational data and practical protocols necessary for researchers to confidently and safely incorporate this valuable molecule into their drug discovery programs.

References

- This compound CAS#: 35216-39-8 - ChemicalBook. (n.d.).

- 75259-31-3 | 3-Methoxy-4-(methylsulfonyl)aniline - ChemScene. (n.d.).

- This compound | 35216-39-8 - ChemicalBook. (2025-07-24).

- This compound SDS, 35216-39-8 Safety Data Sheets - ECHEMI. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2011-02-10).

- Safety Data Sheet. (2024-12-19).

- QB-9541 p.1 - Safety Data Sheet. (2023-01-02).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-08).

- 5 - Supporting Information. (n.d.).

- 3-Chloro-4-(3-methylsulfonylpropylsulfinyl)aniline | C10H14ClNO3S2 - PubChem. (n.d.).

- 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline - Benchchem. (n.d.).

- 4-(Methylsulfonyl)aniline | 5470-49-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- Synthesis of 4-(methylsulfonyl)aniline (6). - ResearchGate. (n.d.).

- (PDF) 3-[(Phenylsulfonyl)methyl]aniline hydrochloride - ResearchGate. (2025-10-16).

- Application of Methylsulfone in Drug Discovery. (n.d.).

- 4-(methylsulfonyl)aniline - 5470-49-5, C7H9NO2S, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).

- 3-(Benzenesulfonyl)aniline | C12H11NO2S | CID 486361 - PubChem - NIH. (n.d.).

- 5470-49-5 | 4-(Methylsulfonyl)aniline - ChemScene. (n.d.).

- 3-methylaniline - Solubility of Things. (n.d.).

- Synthesis routes of 4-(Methylsulfonyl)aniline - Benchchem. (n.d.).

- 3-Fluoro-5-(3-methylsulfonylpropylsulfinyl)aniline | C10H14FNO3S2 - PubChem. (2026-01-03).

- 5470-49-5|4-(Methylsulfonyl)aniline|BLD Pharm. (n.d.).

- Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide - Benchchem. (n.d.).

- Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (n.d.).

- This compound | 35216-39-8 - ChemicalBook. (2025-07-24).

- 35216-39-8|this compound|BLD Pharm. (n.d.).

- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PubMed Central. (n.d.).

- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - ResearchGate. (2025-10-16).

- Aniline replacement in drug-like compounds - Cresset Group. (2024-01-10).

- Designing a safer building block for drug discovery by harnessing visible light | University of Michigan News. (2018-11-21).

- ANILINE AR - Loba Chemie. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cresset-group.com [cresset-group.com]

- 4. news.umich.edu [news.umich.edu]

- 5. This compound CAS#: 35216-39-8 [chemicalbook.com]

- 6. This compound | 35216-39-8 [chemicalbook.com]

- 7. 35216-39-8|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 35216-39-8 [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. echemi.com [echemi.com]

- 14. lobachemie.com [lobachemie.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. combi-blocks.com [combi-blocks.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Structural Elucidation of 3-(Methylsulfonyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-(Methylsulfonyl)aniline is a key building block in modern medicinal chemistry, serving as a precursor for a range of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2][3] Its structural integrity is paramount to the success of subsequent synthetic steps and the biological activity of the final drug candidate. This guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound, integrating data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. The narrative emphasizes the causality behind experimental choices and demonstrates how orthogonal analytical techniques provide a self-validating system for unambiguous structure confirmation.

The Strategic Imperative for Multi-Technique Elucidation

The definitive identification of a chemical entity like this compound, with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol , cannot rely on a single analytical method.[1][4] Each technique provides a unique piece of the structural puzzle. Mass spectrometry (MS) yields the molecular formula, Infrared (IR) spectroscopy identifies the functional groups present, and Nuclear Magnetic Resonance (NMR) spectroscopy maps the precise atomic connectivity.[5][6][7] The convergence of these independent datasets provides the highest degree of confidence, a principle that is foundational to regulatory submissions and intellectual property protection in drug development.

The logical workflow for structural elucidation is a systematic process of narrowing possibilities, from the elemental composition to the final three-dimensional arrangement of atoms.

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Formula and Beyond

MS is the initial and essential step, providing the molecular weight and elemental composition with exceptional accuracy. For a molecule like this compound, which is amenable to ionization, Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution detector (such as an Orbitrap or TOF) is the method of choice.[8]

Expertise in Action: Why ESI+?

Electrospray Ionization (ESI) in positive ion mode is selected due to the basicity of the aniline nitrogen. This primary amine readily accepts a proton in the acidic mobile phase, forming a stable, detectable [M+H]⁺ ion. This choice maximizes sensitivity and ensures the molecular ion is the base peak, simplifying spectral interpretation.

Experimental Protocol: High-Resolution LC-MS

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol. Dilute to a final concentration of ~10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatography: Inject 5 µL onto a C18 reverse-phase column. Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. This step separates the target compound from potential impurities or starting materials.

-

MS Detection: Analyze the eluent using a high-resolution mass spectrometer in positive ion ESI mode over a mass range of m/z 50-500.

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the product. Calculate the elemental composition from the accurate mass of the [M+H]⁺ ion.

Data Presentation: MS Results

The data obtained provides a definitive molecular formula, which is the first pillar of the structural proof.

| Parameter | Theoretical Value | Observed Value | Confidence |

| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S | >99.9% |

| [M+H]⁺ Calc. Mass | 172.0427 | - | - |

| [M+H]⁺ Obs. Mass | - | 172.0426 | Δ < 1 ppm |

| Ion Adducts | [M+Na]⁺ | 194.0246 | Consistent |

Data synthesized from typical results and reference spectra.[1][9]

NMR Spectroscopy: The Definitive Connectivity Map

While MS provides the formula, NMR spectroscopy reveals the atom-to-atom connectivity, making it the most powerful tool for de novo structure elucidation.[5][6] Experiments are conducted in a deuterated solvent, such as Chloroform-d (CDCl₃), to avoid interference from solvent protons.[1]

¹H NMR: Proton Environment Analysis

The proton NMR spectrum maps the chemical environment of every hydrogen atom. The chemical shift, integration, and splitting pattern (multiplicity) are all critical pieces of information.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of CDCl₃.

-

Acquisition: Record the spectrum on a 500 MHz spectrometer. Acquire 16-32 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).[10]

Data Presentation: ¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment | Rationale for Assignment |

| 7.30 | 1H | t, J = 7.8 Hz | Ar-H (H5) | Triplet indicates two adjacent protons (H4, H6). |

| 7.24 | 1H | dt, J = 1.1, 7.7 Hz | Ar-H (H6) | Doublet of triplets shows coupling to one ortho (H5) and one meta (H2) proton. |

| 7.21 | 1H | t, J = 2.1 Hz | Ar-H (H2) | Triplet (or narrow multiplet) indicates two meta-protons (H4, H6). |

| 6.89 | 1H | ddd, J = 0.8, 2.3, 8.0 Hz | Ar-H (H4) | Complex multiplet due to ortho (H5), meta (H2), and para (H6) coupling. |

| ~4.0 (broad) | 2H | br s | -NH₂ | Broad signal due to quadripolar exchange; typical for primary amines. |

| 3.03 | 3H | s | -SO₂CH₃ | Singlet indicates no adjacent protons. Deshielded by the sulfone group. |

Data sourced from ChemicalBook.[1]

Caption: Convergence of data for final structure confirmation.

Mass spectrometry established the correct elemental formula. Infrared spectroscopy confirmed the presence of the required amine and sulfone functional groups. Finally, NMR spectroscopy provided the definitive atomic connectivity, distinguishing the meta-isomer from all other possibilities. This rigorous, evidence-based workflow ensures that the this compound used in further research and development is of known identity, purity, and quality.

References

-

Structure Elucidation of Small Molecules . Fiehn Lab. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry . National Institutes of Health (NIH). [Link]

-

Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples . PubMed Central. [Link]

-

Structure elucidation – Knowledge and References . Taylor & Francis Online. [Link]

-

Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . SciSpace. [Link]

-

General Information for NMR Spectroscopy . Supporting Information Document. [Link]

-

Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore . MDPI. [Link]

-

3-(methylsulphonyl)aniline (C7H9NO2S) . PubChemLite. [Link]

-

IR Spectroscopy Tutorial: Amines . UCLA Chemistry. [Link]

-

Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore . ResearchGate. [Link]

Sources

- 1. This compound | 35216-39-8 [chemicalbook.com]

- 2. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore | MDPI [mdpi.com]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. chemscene.com [chemscene.com]

- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. scispace.com [scispace.com]

- 9. PubChemLite - 3-(methylsulphonyl)aniline (C7H9NO2S) [pubchemlite.lcsb.uni.lu]

- 10. rsc.org [rsc.org]

Synthesis of 3-(methylsulfonyl)aniline derivatives

An In-depth Technical Guide to the Synthesis of 3-(Methylsulfonyl)aniline and Its Derivatives

Introduction

This compound, also known as 3-aminophenyl methyl sulfone, is a cornerstone building block in modern medicinal chemistry and drug development. Its rigid, electron-withdrawing sulfonyl group and the nucleophilic aniline moiety provide a versatile scaffold for creating complex molecules with specific pharmacological profiles. Notably, this intermediate is crucial in the synthesis of substituted pyrazolopyrimidines, which have been investigated as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the principal synthetic strategies for accessing this compound. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind key experimental choices, compare the relative merits of different synthetic routes, and provide actionable, field-tested protocols.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with retrosynthesis. For this compound, two primary disconnection strategies emerge, forming the basis for the most common and practical forward-synthetic routes.

-

C-N Bond Disconnection: The most straightforward disconnection is that of the aniline C-N bond. This reveals a precursor, 1-methylsulfonyl-3-nitrobenzene, where the amine is masked as a nitro group. The forward synthesis then becomes a simple reduction, a highly reliable and well-understood transformation in organic chemistry.

-

S=O Bond Disconnection (Oxidation): Alternatively, one can disconnect the sulfonyl group at the oxidation state level. This leads back to a thioether, 3-(methylthio)aniline. The forward synthesis involves the selective oxidation of the sulfur atom, a transformation that requires careful control to avoid side reactions.

These two approaches represent the workhorse strategies for the laboratory and industrial-scale production of this vital intermediate.

Caption: Retrosynthetic pathways for this compound.

Key Synthetic Strategy 1: Oxidation of 3-(Methylthio)aniline

This route is advantageous when the thioether precursor, 3-(methylthio)aniline (also known as 3-aminothioanisole), is readily available or more accessible than the corresponding nitro-aromatic. The core of this strategy is the selective and efficient oxidation of the thioether to a sulfone without affecting the aniline group.

Caption: Workflow for the oxidation of a thioether precursor.

Expertise in Action: The Catalytic Oxidation System

While strong oxidants like m-CPBA or KMnO₄ could be used, they often lack selectivity, leading to side reactions with the electron-rich aniline ring or the formation of undesired sulfoxide intermediates. A more elegant and controlled approach utilizes hydrogen peroxide (H₂O₂) as the terminal oxidant in the presence of a metal catalyst. H₂O₂ is an ideal "green" reagent as its only byproduct is water.

Sodium tungstate (Na₂WO₄) is a particularly effective catalyst for this transformation. In the reaction medium, it forms a pertungstate species, which is the active oxidant that efficiently converts the thioether to the sulfone.

Field-Proven Experimental Protocol: Oxidation of 3-(Methylthio)aniline[1]

-

Catalyst Preparation: To a flask equipped with a magnetic stirrer and reflux condenser, add sodium tungstate (Na₂WO₄, ~0.05 eq) and a small volume of water (e.g., 5 mL for a 500 mg scale reaction). Add one drop of acetic acid and heat the mixture to 65 °C.

-

Substrate Addition: Add 3-(methylthio)aniline (1.0 eq) to the heated catalyst solution.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (H₂O₂, ~3.0 eq) dropwise to the reaction mixture. Causality Note: Slow addition is critical to control the exotherm and prevent runaway oxidation, which could lead to over-oxidation or decomposition.

-

Reaction Monitoring: Stir the reaction mixture vigorously at 65 °C for 1.5-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup - Acid Wash: Cool the reaction to room temperature. Add 1N HCl (a significant volume, e.g., 80 mL) to protonate the aniline product, making it water-soluble. Extract the aqueous phase with dichloromethane (DCM) to remove any non-basic organic impurities.

-

Workup - Basification and Extraction: Separate the layers and carefully basify the aqueous phase to a pH > 10 using a 25% NaOH solution. This deprotonates the anilinium salt, regenerating the free aniline.

-

Isolation: Extract the free aniline into DCM (e.g., 3 x 50 mL). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Data Summary: Route 1 Evaluation

| Parameter | Assessment |

| Yield | Typically high (>90%)[1] |

| Reagents | Inexpensive and environmentally benign (H₂O₂, Na₂WO₄). |

| Conditions | Mild (65 °C), avoiding harsh reagents. |

| Workup | Requires multiple pH adjustments and extractions. |

| Scalability | Good, but thermal control during H₂O₂ addition is crucial on a larger scale. |

Key Synthetic Strategy 2: Reduction of 1-Methylsulfonyl-3-nitrobenzene

This is arguably the most common and robust method for preparing this compound. It relies on the reduction of a nitro group, one of the most reliable transformations in aromatic chemistry. The precursor, 1-methylsulfonyl-3-nitrobenzene, can be prepared from the nitration of methyl phenyl sulfone.

Expertise in Action: Choosing the Right Reducing Agent

The choice of reducing agent is critical and depends on factors like available equipment, substrate tolerance, and desired scale.

-

Catalytic Hydrogenation (e.g., H₂/Pd-C): This is the cleanest method. Hydrogen gas is the reductant, and a heterogeneous catalyst like palladium on carbon is used. The reaction is clean, with water as the only stoichiometric byproduct. The catalyst is simply filtered off at the end of the reaction. This is often the preferred method in industrial settings for its efficiency and low waste generation.[2]

-

Metal/Acid Reduction (e.g., SnCl₂, Fe, Zn): Classic methods like tin(II) chloride in HCl or iron powder in acetic acid are extremely effective and tolerant of a wide range of functional groups that might be sensitive to hydrogenation (e.g., alkenes, alkynes).[3][4] However, they generate stoichiometric amounts of metal salt waste, requiring a more involved aqueous workup and disposal considerations.

Field-Proven Experimental Protocol: Catalytic Hydrogenation[2]

-

Setup: To a hydrogenation flask, add 1-methylsulfonyl-3-nitrobenzene (1.0 eq) and a suitable solvent such as methanol or ethanol (e.g., 20 mL for a 500 mg scale).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate). Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Handle under an inert atmosphere (e.g., nitrogen or argon) when possible.

-

Hydrogenation: Seal the flask, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (from a balloon or a Parr hydrogenator) at atmospheric pressure.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction by observing the uptake of hydrogen gas or by TLC/LC-MS. The reaction is typically complete within a few hours.

-

Workup and Isolation: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization from ethanol to give pure this compound.[2]

Data Summary: Comparison of Reduction Methods

| Method | Key Advantages | Key Disadvantages |

| H₂ / Pd-C | High yield, very clean (water is the only byproduct), easy workup (filtration).[2] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups (e.g., C=C bonds). |

| SnCl₂ / HCl | Excellent functional group tolerance, rapid reaction.[4] | Stoichiometric tin waste, requires careful pH adjustment during workup to remove tin salts. |

| Fe / Acid | Very inexpensive, robust, and effective.[3] | Generates significant iron sludge, workup can be cumbersome. |

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity confirmed.

-

Purification: For small-scale laboratory preparations, column chromatography on silica gel (using a solvent system like ethyl acetate/hexane) is effective. For larger scales, recrystallization from a suitable solvent like ethanol is often sufficient to obtain high-purity material.[2]

-

Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques.

Applications in Derivative Synthesis

The true value of this compound for drug development professionals lies in its utility as a starting point for creating diverse libraries of compounds. The aniline functional group is a versatile handle for a wide array of subsequent reactions:

-

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

-

N-Alkylation: Reductive amination with aldehydes or ketones or direct alkylation with alkyl halides.

-

Diazotization: Conversion of the amine to a diazonium salt (Ar-N₂⁺) using nitrous acid, which can then be displaced by a variety of nucleophiles in reactions like the Sandmeyer or Schiemann reactions.[5]

These follow-on reactions allow for the systematic exploration of the chemical space around the this compound core, a fundamental activity in lead optimization campaigns.

References

-

Synthesis of 4-(methylsulfonyl)aniline (6) . ResearchGate. [Link]

-

3-[(Phenylsulfonyl)methyl]aniline hydrochloride . ResearchGate. [Link]

-

Reduction of nitro compounds . Wikipedia. [Link]

-

Reactions of Aniline . Chemistry Steps. [Link]

Sources

An In-Depth Technical Guide to the Characterization of 3-(Methylsulfonyl)aniline

A Whitepaper for Drug Discovery and Development Professionals

Abstract

3-(Methylsulfonyl)aniline is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1][2][3] Its unique electronic and structural properties, conferred by the electron-withdrawing methylsulfonyl group and the nucleophilic amino group, make it a valuable scaffold for tuning the physicochemical and pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive framework for the definitive characterization of this compound, ensuring its identity, purity, and quality for research and drug development applications. We present detailed protocols and expert insights into spectroscopic and chromatographic techniques, establishing a self-validating system for its analysis.

Core Physicochemical and Structural Properties

A foundational understanding of this compound begins with its fundamental properties. These data are critical for designing experimental conditions, from reaction workups to analytical method development.

| Property | Value | Source(s) |

| CAS Number | 35216-39-8 | [1] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | Light red or brown solid/powder | [1] |

| Melting Point | 72 °C | [1] |

| Boiling Point | 165-170 °C (at 0.3 Torr) | [1] |

| pKa | 2.66 ± 0.10 (Predicted) | [1] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1][4] |

| Synonyms | m-(Methylsulfonyl)aniline, 3-Aminophenyl methyl sulfone | [1] |

Synthesis and Pathway-Informed Analysis

The characterization of a compound cannot be divorced from its synthetic origin. Impurities are often byproducts or unreacted starting materials from the synthesis. A common and efficient route to this compound is the oxidation of its thioether precursor, 3-(methylthio)aniline.[1]

Rationale for this Pathway: This method is favored for its high efficiency and the relative ease of purification. The primary challenge is controlling the oxidation to prevent over-oxidation or side reactions, which could lead to impurities that are structurally similar to the target compound. Therefore, characterization must be geared towards detecting not only the starting material but also potential sulfoxide intermediates.

Workflow for Synthesis and Characterization

The following diagram outlines the logical flow from synthesis to full characterization, ensuring a validated and high-quality chemical entity for downstream applications.

Caption: Integrated workflow from synthesis to final quality control approval.

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopic analysis provides the definitive structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic arrangement of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expertise & Causality: The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The electron-withdrawing sulfonyl group and electron-donating amino group create a distinct splitting pattern for the four aromatic protons, allowing for full assignment. The singlet for the methyl group is also a key identifier.

The following data, reported in CDCl₃, serve as a reference for structural verification.[1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.30 | t | 1H | H-5 |

| 7.24 | dt | 1H | H-6 | |

| 7.21 | t | 1H | H-2 | |

| 6.89 | ddd | 1H | H-4 | |

| 3.03 | s | 3H | -SO₂CH ₃ | |

| ¹³C | 147.69 | - | - | C-1 (C-NH₂) |

| 141.16 | - | - | C-3 (C-SO₂) | |

| 130.30 | - | - | C-5 | |

| 119.72 | - | - | C-6 | |

| 116.37 | - | - | C-4 | |

| 112.69 | - | - | C-2 | |

| 44.40 | - | - | -SO₂C H₃ |

Note: Proton numbering is based on standard IUPAC nomenclature.

Caption: Structure of this compound with key proton assignments.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Use the residual solvent peak as an internal reference (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[5]

-

Acquisition: Record ¹H and ¹³C{¹H} spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal resolution.[5]

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.

-

Analysis: Integrate the peaks in the ¹H spectrum and compare chemical shifts and coupling patterns to the reference data for structural confirmation.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the elemental composition, offering an orthogonal layer of identity confirmation.

Expertise & Causality: Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the basic amino group is readily protonated to form the [M+H]⁺ ion. The expected monoisotopic mass of this ion serves as a primary check for identity.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution data.[5]

-

Ionization Mode: Operate in positive ion mode.

-

Data Acquisition: Acquire a full scan spectrum. The protonated molecule [C₇H₉NO₂S + H]⁺ is expected.

-

Analysis:

-

Expected [M+H]⁺ (Calculated): 172.0427

-

Observed [M+H]⁺: The measured value should be within a 5 ppm mass accuracy window of the calculated value. A measured value of 172 has been reported.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Expertise & Causality: The spectrum of this compound is dominated by characteristic stretches from the amino (N-H) and sulfonyl (S=O) groups. The absence of a strong absorption around 1700 cm⁻¹ confirms the lack of carbonyl impurities, while the presence of the sulfonyl stretches distinguishes it from its thioether precursor.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3250 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 1630 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| 1350 - 1300 | S=O stretch (asymmetric) | Sulfonyl (-SO₂-) |

| 1165 - 1120 | S=O stretch (symmetric) | Sulfonyl (-SO₂-) |

Reference ranges adapted from general spectroscopic data.[6]

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.

Chromatographic Analysis: Purity Determination

Chromatographic methods are indispensable for quantifying the purity of this compound and separating it from any residual starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds like anilines.[7][8]

Expertise & Causality: A C18 stationary phase is used to retain the compound based on its hydrophobicity. A mobile phase gradient of water and an organic solvent (like acetonitrile or methanol), often with an acidic modifier (like formic acid or TFA) to ensure the amine is protonated and gives sharp peaks, provides excellent separation. Purity is determined by the area percentage of the main peak detected by a UV detector.

-

System: An HPLC system with a UV detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.

-

Analysis: Inject the sample. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A high-purity sample should exhibit a purity level of >98%.

Thin-Layer Chromatography (TLC)

TLC is a quick, qualitative method for monitoring reaction progress and assessing purity.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.[9]

-

Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point is a 1:1 or 2:1 mixture of Hexanes:Ethyl Acetate. The polarity can be adjusted to achieve an Rƒ value between 0.3 and 0.5.

-

Spotting: Dissolve the sample in a volatile solvent (e.g., DCM or Ethyl Acetate) and spot it onto the baseline of the TLC plate.

-

Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.[9]

-

Visualization: Visualize the spots under UV light (254 nm). The compound should appear as a single, well-defined spot.

Applications and Safe Handling

Role in Drug Discovery

The methylsulfonyl group is a bioisostere for other functional groups and is often incorporated into drug candidates to improve metabolic stability, reduce lipophilicity, and enhance solubility.[10] this compound is a key precursor for compounds targeting:

-

Inflammation: As a scaffold for selective COX-2 inhibitors.[3][11]

-

Oncology and Immunology: In the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[1][2]

Safety and Handling

Proper handling is crucial due to the compound's potential hazards.[12][13]

| Hazard Category | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |

| General Handling | - | P264: Wash hands thoroughly after handling.[12] |

| Storage | - | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[12] |

Conclusion

The definitive characterization of this compound is a multi-faceted process that relies on the synergistic application of spectroscopic and chromatographic techniques. By following the detailed protocols outlined in this guide, researchers and drug development professionals can establish a robust, self-validating system to confirm the identity and ensure the purity of this critical chemical intermediate. This analytical rigor is the bedrock upon which successful and reproducible research is built, ultimately accelerating the discovery of new therapeutics.

References

-

Grohmann, D. G., & Hathaway, B. A. (2006). 3-[(Phenylsulfonyl)methyl]aniline hydrochloride. Molecules. ResearchGate. Retrieved from [Link]

-

Supporting Information. (n.d.). General Information on analytical methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6). Retrieved from [Link]

-

Al-Ameri, D. M. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 20(8), 13844-13861. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

Ghafoor, A., & Bark, L. S. (1982). Thin Layer Chromatography of Aromatic Amines. Journal of the Chemical Society of Pakistan, 4(2). Retrieved from [Link]

-

MassBank. (2024). MSBNK-UvA_IBED-UI000201. Retrieved from [Link]

-

U.S. EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

ResearchGate. (2015). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Retrieved from [Link]

-

ResearchGate. (n.d.). Separation of three aniline substances. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

-

Lunte, S. M., & Kissinger, P. T. (1983). High-pressure liquid chromatographic analysis of aniline and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 278, 342-348. [Link]

Sources

- 1. This compound | 35216-39-8 [chemicalbook.com]

- 2. This compound | 35216-39-8 [chemicalbook.com]

- 3. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 35216-39-8|this compound|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. namiki-s.co.jp [namiki-s.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. combi-blocks.com [combi-blocks.com]

3-(methylsulfonyl)aniline reactivity analysis

An In-depth Technical Guide to the Reactivity of 3-(Methylsulfonyl)aniline

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of this compound, a key intermediate in pharmaceutical and materials science. The document elucidates the intricate interplay between the electron-donating amino group and the strongly electron-withdrawing methylsulfonyl group, which collectively govern the molecule's behavior in various chemical transformations. We will explore its reactivity in electrophilic and nucleophilic substitution reactions, oxidation-reduction processes, and modern cross-coupling methodologies. This guide is intended for researchers, chemists, and professionals in drug development, offering both foundational principles and practical, field-proven insights into the utilization of this versatile building block.

Molecular Structure and Electronic Profile

This compound (CAS No: 35216-39-8) is an aromatic compound characterized by an aniline core substituted with a methylsulfonyl group at the meta position.[1] This specific substitution pattern creates a unique electronic environment that is central to understanding its reactivity.

The Dueling Influence of Substituents

The reactivity of the benzene ring is dictated by the electronic effects of its two substituents: the amino (-NH₂) group and the methylsulfonyl (-SO₂CH₃) group.

-

Amino Group (-NH₂): This group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution.[2][3] Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic π-system through a positive resonance effect (+R), increasing the electron density of the ring, particularly at the ortho and para positions.[3]

-

Methylsulfonyl Group (-SO₂CH₃): Conversely, this is a potent deactivating group and a meta-director .[4] The sulfur atom, in a high oxidation state and bonded to two electronegative oxygen atoms, exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-R). This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[4]

The resulting reactivity is a tug-of-war between these opposing forces. The strongly activating amino group generally dictates the position of electrophilic attack, directing incoming electrophiles to the positions ortho and para relative to it (positions 2, 4, and 6). However, the overall reaction rate is attenuated by the deactivating influence of the methylsulfonyl group.

Figure 1: Competing electronic influences of the amino and methylsulfonyl substituents.

Basicity and pKa

Like other anilines, this compound is a weak base. The presence of the electron-withdrawing methylsulfonyl group significantly reduces the electron density on the nitrogen atom, making its lone pair less available for protonation compared to unsubstituted aniline.[5][6] Electron-withdrawing substituents are known to decrease the pKa of the corresponding anilinium ion.[5][6] This reduced basicity is a critical consideration in reactions performed under acidic conditions, where the formation of the anilinium salt (-NH₃⁺) can alter the directing effects of the substituent.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 35216-39-8[1] |

| Molecular Formula | C₇H₉NO₂S[1] |

| Molecular Weight | 171.22 g/mol [1] |

| Predicted XlogP | 0.3[7] |

| Hydrogen Bond Donor Count | 1[8] |

| Hydrogen Bond Acceptor Count | 4[8] |

| Rotatable Bond Count | 2[8] |

Reactivity in Key Transformations

Electrophilic Aromatic Substitution (SEAr)

Despite the deactivating sulfonyl group, the powerful activating nature of the amino group directs incoming electrophiles to the ortho and para positions relative to the -NH₂ group.

-

Halogenation: Direct bromination of anilines is often difficult to control, leading to poly-substituted products due to the strong activation by the amino group.[9] For this compound, electrophilic attack is expected at positions 2, 4, and 6. To achieve selective monohalogenation, the reactivity of the amino group must be moderated. This is typically accomplished by protecting the amino group, most commonly through acylation to form an acetanilide. The resulting amide group is still an ortho-, para-director but is significantly less activating, allowing for controlled substitution.

-

Nitration: The direct nitration of anilines with a mixture of nitric and sulfuric acid is problematic. The strongly acidic medium protonates the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing and deactivating group.[2] This leads to a significant amount of the meta-nitrated product.[2] Therefore, the standard and more reliable protocol involves the protection of the amino group as an acetanilide before nitration, followed by hydrolysis to reveal the amine.

-

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate, which upon heating, rearranges to primarily form p-aminobenzenesulfonic acid (sulfanilic acid).[2] For this compound, sulfonation would be directed to the positions ortho and para to the amino group.

-

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not feasible with anilines.[9] The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic attack.[9]

Figure 2: Workflow for controlled nitration of this compound.

Nucleophilic Reactions of the Amino Group

The lone pair of electrons on the amino nitrogen makes it a potent nucleophile.

-

Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amides and sulfonamides, respectively. This reaction is fundamental not only for synthesizing derivatives but also as a key strategy for protecting the amino group during other transformations.[10]

-

Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form diazonium salts. The resulting 3-(methylsulfonyl)benzenediazonium salt is a highly versatile intermediate. It can undergo a wide range of substitution reactions (e.g., Sandmeyer, Schiemann) to introduce various functional groups (-Cl, -Br, -CN, -F, -OH) onto the aromatic ring, replacing the original amino group.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require a potent electron-withdrawing group (like -NO₂ or -SO₂CH₃) positioned ortho or para to a good leaving group (like a halide).[11][12] While this compound itself lacks a suitable leaving group, the methylsulfonyl moiety is a strong activating group for SNAr. If a halogen were present at an ortho or para position relative to the sulfonyl group, the molecule would be highly susceptible to nucleophilic attack at that position. In some cases, under forcing conditions with very strong nucleophiles, the methylsulfonyl group itself can act as a leaving group.[13]

Oxidation and Reduction

-

Oxidation: The amino group is highly susceptible to oxidation, and reactions with common oxidizing agents can lead to a variety of products, including nitroso compounds, nitro compounds, or complex polymeric materials (like aniline black).[14][15] Controlled oxidation requires carefully selected reagents, such as trifluoroperacetic acid, to convert the amine to a nitro group.[15]

-

Reduction: The most common and industrially relevant "reduction" reaction associated with this molecule is, in fact, its synthesis. This compound is typically prepared by the chemical reduction of the corresponding nitro compound, 1-methylsulfonyl-3-nitrobenzene. This transformation is reliably achieved through methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Fe, Sn, or Zn in HCl).[16]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on cross-coupling reactions to form C-C, C-N, and C-O bonds.[17][18] this compound and its derivatives are valuable substrates for these transformations.

-

Buchwald-Hartwig Amination: The aniline itself can serve as a nucleophilic coupling partner with aryl halides or triflates to form diarylamines.[17]

-

Suzuki-Miyaura Coupling: If the aniline is first converted into an aryl halide or triflate (e.g., via diazotization followed by a Sandmeyer reaction), it can then be coupled with a boronic acid or ester.[19][20] Alternatively, the diazonium salt itself can sometimes be used directly in coupling reactions.[20]

Synthesis and Applications

Primary Synthetic Route

The principal method for the laboratory and industrial synthesis of this compound is the reduction of 1-methylsulfonyl-3-nitrobenzene.

Figure 3: Common synthetic pathway to this compound.

Applications in Medicinal Chemistry

The sulfonamide and sulfone motifs are prevalent in biologically active molecules and approved drugs.[21][22] The methylsulfonyl group is a key pharmacophore, often found in selective COX-2 inhibitors and other therapeutic agents.[23][24] this compound is a valuable building block for introducing this moiety into larger, more complex molecules. It is specifically used in the preparation of substituted pyrazolopyrimidines, which have been investigated as IRAK4 kinase inhibitors, highlighting its importance in modern drug discovery programs.[1]

Representative Experimental Protocol

Synthesis of 4-(Methylsulfonyl)aniline via Reduction of 1-Methanesulfonyl-4-nitro-benzene

This protocol for the isomeric 4-(methylsulfonyl)aniline is provided as a representative example of the nitro group reduction methodology commonly used to prepare such compounds.[16]

Materials:

-

1-Methanesulfonyl-4-nitro-benzene (500 mg, 2.48 mmol)

-

Methanol (20 mL)

-

10% Palladium on Carbon (Pd/C) (100 mg)

-

Hydrogen (H₂) gas

-

Celite

Procedure:

-

A solution of 1-methanesulfonyl-4-nitro-benzene (500 mg, 2.48 mmol) in methanol (20 mL) is prepared in a flask suitable for hydrogenation.

-

10% Pd/C catalyst (100 mg) is carefully added to the solution.

-

The reaction mixture is placed under a hydrogen atmosphere at atmospheric pressure and stirred vigorously.

-

The reaction is monitored until hydrogen uptake ceases, indicating the completion of the reduction.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield a residue.

-

The crude residue is recrystallized from ethanol to afford pure 4-methanesulphonyl-phenylamine (Yield: 276 mg, 65%) as a solid.[16]

Conclusion

This compound presents a fascinating case study in aromatic reactivity, where the directing and activating effects of an amino group are modulated by a powerful deactivating sulfonyl substituent. This balance allows for a range of chemical transformations, from controlled electrophilic substitutions (often requiring protection of the amine) to nucleophilic reactions at the nitrogen center and participation in modern cross-coupling chemistry. Its utility as a precursor for introducing the important methylsulfonyl pharmacophore ensures its continued relevance in the fields of medicinal chemistry and advanced material synthesis. A thorough understanding of its electronic properties and reaction sensitivities is paramount for any scientist seeking to leverage this versatile chemical intermediate.

References

-

ChemistryViews. (2017). Mild Sulfonylation of Anilines.

-

Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science.

-

Li, J., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Molecules.

-

ChemicalBook. (n.d.). This compound.

-

BenchChem. (n.d.). 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline.

-

ResearchGate. (n.d.). 3-[(Phenylsulfonyl)methyl]aniline hydrochloride.

-

ResearchGate. (n.d.). Scope of the direct sulfonylation of aniline derivatives.

-

National Center for Biotechnology Information. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PubMed Central.

-

ResearchGate. (n.d.). Synthesis of 4-(methylsulfonyl)aniline (6).

-

Al-Saeedi, A. H. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules.

-

ECHEMI. (2019). This compound SDS.

-

Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry.

-

PubChem. (n.d.). 3-(methylsulphonyl)aniline.

-

ChemScene. (n.d.). 3-Methoxy-4-(methylsulfonyl)aniline.

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.

-

ResearchGate. (n.d.). pKa Values for substituted anilinium ions in DMSO.

-

Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.

-

McCausland, C. W. (1976). Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines. BYU ScholarsArchive.

-

BenchChem. (n.d.). Synthesis routes of 4-(Methylsulfonyl)aniline.

-

LibreTexts Chemistry. (2020). Aromatic Electrophilic substitution.

-

PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.

-

ScienceDirect. (n.d.). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane.

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.

-

ResearchGate. (n.d.). Substitution reactions of 3 with aniline derivatives.

-